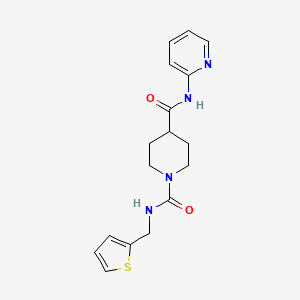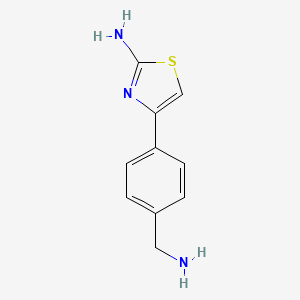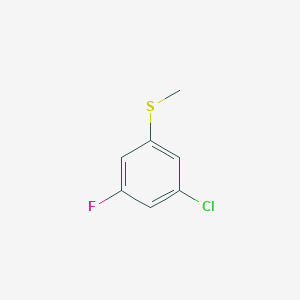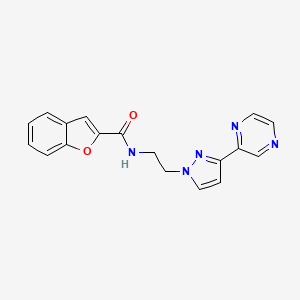
N4-(pyridin-2-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide” is a pincer-type tricationic compound . The tricationic pro-ligand (C 20 H 22 N 5 O 2) 3+ features two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group .
Synthesis Analysis
The synthesis of this compound involves the formation of a tricationic pro-ligand bearing two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group .Molecular Structure Analysis
The molecular structure of the compound shows an 18-molecule aggregate in a 3-dimensional supramolecular synthon stabilized by intermolecular N–H⋯O and C–H⋯O contacts . The central N -methyl moiety is planar to a r.m.s deviation of 0.01, and the two adjacent N -methylpyridine moieties are out of the plane with dihedral angles of 33.62° (3) and 86.08° (3) .Chemical Reactions Analysis
The compound features three triflate anions (CF 3 SO 3−) in the asymmetric unit . Two of the triflate ligands in the structure are connected to the pincer cation by strong N–H⋯O hydrogen bonds .Physical And Chemical Properties Analysis
The Hirshfeld surface analysis and fingerprint plots show that the OH/HO contacts resulting from C–H⋯O intermolecular interactions contributed significantly to the overall surface interaction with a total percentage contribution of 35.4% . The pairwise interaction energy calculations indicate that the crystal structure was stabilized by a combination of electrostatic and dispersion forces in the crystal lattice .科学的研究の応用
Synthesis and Characterization
A study by Kambappa et al. (2017) involved the synthesis of novel piperidine-carboxamide derivatives, focusing on their anti-angiogenic and DNA cleavage activities. This research highlights the potential of piperidine analogs in cancer therapy, demonstrating their ability to inhibit blood vessel formation and interact with DNA. These findings are crucial for understanding the therapeutic potential of compounds like N4-(pyridin-2-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide in cancer treatment, particularly in targeting angiogenesis and DNA integrity within cancer cells (Vinaya Kambappa et al., 2017).
Molecular Interaction and Antagonistic Activity
Research conducted by Shim et al. (2002) examined the molecular interaction of a cannabinoid receptor antagonist, which shares structural similarities with N4-(pyridin-2-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide. The study provided insights into how structural elements of such compounds contribute to their binding and antagonistic activities at receptor sites. This knowledge is valuable for the design of targeted therapies in neurological disorders, where receptor modulation plays a critical role (J. Shim et al., 2002).
Anticancer Activity
Kumar et al. (2013) explored the anticancer activity of piperazine-dione derivatives, including compounds structurally related to N4-(pyridin-2-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide. The study highlighted the potential of these compounds in inducing cytotoxic effects against various cancer cell lines, suggesting their utility in developing new cancer therapies. This research underscores the significance of piperidine derivatives in the search for effective anticancer agents (Sandeep Kumar et al., 2013).
Novel Synthesis Processes
Wei et al. (2016) developed a scalable and efficient synthesis process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a compound with structural similarities to N4-(pyridin-2-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide. This research is crucial for the pharmaceutical industry, as it provides a cost-effective and high-yield method for producing piperazine derivatives, which can be further explored for various therapeutic applications (Daiyan Wei et al., 2016).
特性
IUPAC Name |
4-N-pyridin-2-yl-1-N-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c22-16(20-15-5-1-2-8-18-15)13-6-9-21(10-7-13)17(23)19-12-14-4-3-11-24-14/h1-5,8,11,13H,6-7,9-10,12H2,(H,19,23)(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDKQJXKLWZRPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=N2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(pyridin-2-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3-Chloro-4-methoxyphenyl)-4-methyl-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2864414.png)
![methyl 1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B2864415.png)


![7,8-dimethoxy-5-(2-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2864419.png)
![2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2864420.png)


![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2864427.png)
![2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-fluorobenzoic acid](/img/structure/B2864431.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide](/img/structure/B2864432.png)


![5-(4-Chloro-3-methylphenyl)-3-[(3-fluorophenyl)methyl]-1H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2864436.png)